molecular formula C6H12KOS2 B1267995 Potassium amylxanthate CAS No. 2720-73-2

Potassium amylxanthate

Cat. No.: B1267995
CAS No.: 2720-73-2
M. Wt: 203.4 g/mol
InChI Key: RKVMAMRYKCITAI-UHFFFAOYSA-N
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Description

Potassium amylxanthate, also known as potassium O-pentyl carbonodithioate, is an organosulfur compound with the chemical formula CH₃(CH₂)₄OCS₂K. It appears as a pale yellow powder with a pungent odor and is soluble in water. This compound is widely used in the mining industry for the separation of ores using the flotation process .

Scientific Research Applications

Potassium amylxanthate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a collector in the flotation process for ore separation.

    Biology: It has been studied for its potential use in removing heavy metals from biological samples.

    Industry: Widely used in the mining industry for the separation of sulfide ores. .

Safety and Hazards

Potassium Amylxanthate is flammable . It is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Potassium amylxanthate plays a significant role in biochemical reactions, particularly in the mining industry where it is used as a flotation agent. It interacts with various enzymes and proteins, facilitating the separation of valuable minerals from non-valuable ones. The compound forms hydrophobic species on the surface of minerals, allowing them to attach to air bubbles and float to the top of the flotation cell . This interaction is crucial for the efficient extraction of minerals such as gold, copper, and zinc.

Cellular Effects

This compound influences various cellular processes, particularly in the context of mineral flotation. It affects cell signaling pathways and gene expression by interacting with the cell membrane and altering its properties. This interaction can lead to changes in cellular metabolism and the overall function of the cell . The compound’s ability to form hydrophobic species on mineral surfaces is essential for its role in flotation processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly those on the surface of minerals. The compound binds to the mineral surface, forming a hydrophobic layer that facilitates the attachment of air bubbles. This process is essential for the flotation and separation of valuable minerals . Additionally, this compound can inhibit or activate specific enzymes involved in the flotation process, further enhancing its effectiveness.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that this compound solutions are relatively stable between pH 8 and 13, with maximum stability at pH 10 . Over time, the compound may degrade, leading to changes in its effectiveness in flotation processes. Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in facilitating mineral flotation without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating the importance of carefully controlling the dosage to avoid toxicity while maximizing its effectiveness.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the flotation process. It interacts with enzymes and cofactors that facilitate the separation of minerals from ores. The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall efficiency of the flotation process . Understanding these interactions is crucial for optimizing the use of this compound in industrial applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are essential for its effectiveness in flotation processes, as they determine the compound’s availability at the mineral surface.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in flotation processes, as it ensures that this compound is available at the right place and time to facilitate mineral separation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium amylxanthate is typically synthesized by reacting n-amyl alcohol with carbon disulfide and potassium hydroxide. The reaction proceeds as follows:

CH3(CH2)4OH+CS2+KOHCH3(CH2)4OCS2K+H2O\text{CH}_3(\text{CH}_2)_4\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{OCS}_2\text{K} + \text{H}_2\text{O} CH3​(CH2​)4​OH+CS2​+KOH→CH3​(CH2​)4​OCS2​K+H2​O

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully monitored to maintain the appropriate temperature and pH levels. The resulting product is then purified and dried to obtain the final pale yellow powder .

Chemical Reactions Analysis

Types of Reactions: Potassium amylxanthate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dixanthogen.

    Reduction: It can be reduced to form the corresponding alcohol and carbon disulfide.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions often occur in the presence of nucleophiles such as halides or amines.

Major Products Formed:

Comparison with Similar Compounds

    Sodium amylxanthate: Used similarly in the flotation process but has different solubility and stability properties.

    Potassium ethylxanthate: Another xanthate used in ore flotation with a shorter alkyl chain.

    Potassium isobutylxanthate: Used in the flotation of nickel and copper ores.

Uniqueness: Potassium amylxanthate is unique due to its specific alkyl chain length, which provides optimal hydrophobicity for certain mineral separations. Its stability in aqueous solutions and effectiveness in the flotation process make it a preferred choice in the mining industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Potassium amylxanthate can be achieved through the reaction of xanthic acid with potassium hydroxide and amyl alcohol.", "Starting Materials": [ "Xanthic acid", "Potassium hydroxide", "Amyl alcohol" ], "Reaction": [ "Dissolve xanthic acid in amyl alcohol", "Add potassium hydroxide to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] }

CAS No.

2720-73-2

Molecular Formula

C6H12KOS2

Molecular Weight

203.4 g/mol

IUPAC Name

potassium;pentoxymethanedithioate

InChI

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);

InChI Key

RKVMAMRYKCITAI-UHFFFAOYSA-N

SMILES

CCCCCOC(=S)[S-].[K+]

Canonical SMILES

CCCCCOC(=S)S.[K]

2720-73-2

physical_description

PelletsLargeCrystals

Pictograms

Flammable; Corrosive; Irritant; Environmental Hazard

Related CAS

123-97-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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